molecular formula C11H12O3 B1432642 4-(Tetrahydrofuran-3-yl)benzoic acid CAS No. 1438382-08-1

4-(Tetrahydrofuran-3-yl)benzoic acid

Cat. No.: B1432642
CAS No.: 1438382-08-1
M. Wt: 192.21 g/mol
InChI Key: VYZCMKNCOWQPAD-UHFFFAOYSA-N
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Description

4-(Tetrahydrofuran-3-yl)benzoic acid is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol It features a benzoic acid moiety substituted with a tetrahydrofuran ring at the 3-position

Biochemical Analysis

Biochemical Properties

4-(Tetrahydrofuran-3-yl)benzoic acid plays a significant role in biochemical reactions due to its structural features. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and contributing to cellular defense mechanisms . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the compound’s efficacy in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it has been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by binding to DNA or RNA, altering the transcriptional and translational processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme conditions such as high temperatures or acidic environments can lead to its degradation, affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, making it a valuable tool for research applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects on cellular function and metabolism, enhancing cellular resilience to stress . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is effective without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to oxidative stress, lipid metabolism, and energy production . For example, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle, affecting the production of ATP and other key metabolites . Additionally, this compound can interact with cofactors such as NADH and FADH2, influencing their redox states and overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound in certain tissues, affecting its localization and overall distribution within the organism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can exert its biochemical effects . For instance, its presence in the mitochondria can influence mitochondrial metabolism and energy production, contributing to its overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydrofuran-3-yl)benzoic acid typically involves the following steps:

    Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.

    Attachment to Benzoic Acid: The tetrahydrofuran ring is then attached to the benzoic acid moiety through a Friedel-Crafts acylation reaction. This involves the reaction of tetrahydrofuran with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydrofuran-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

    Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the benzoic acid ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Scientific Research Applications

4-(Tetrahydrofuran-3-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: Similar in structure but contains a fused benzene and furan ring.

    Tetrahydrofurfuryl Alcohol: Contains a tetrahydrofuran ring but lacks the benzoic acid moiety.

    4-Hydroxybenzoic Acid: Contains a benzoic acid moiety but lacks the tetrahydrofuran ring.

Uniqueness

4-(Tetrahydrofuran-3-yl)benzoic acid is unique due to the presence of both a tetrahydrofuran ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(oxolan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZCMKNCOWQPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438382-08-1
Record name 4-(oxolan-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(tetrahydrofuran-3-yl)benzoate (350 mg, 1.41 mmol) was added trifluoroacetic acid (2 mL) in dichloromethane (10 mL) and then stirred at room temperature for 0.5 hour. Solvent concentration gave final desired product 4-(tetrahydrofuran-3-yl)benzoic acid (200 mg, 74%) as a white solid. LRMS (M−H+) m/z: calcd 192.08. found 192.
Name
tert-butyl 4-(tetrahydrofuran-3-yl)benzoate
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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